

Application Notes and Protocols for JNJ-1930942 in In Vitro Studies

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Compound of Interest		
Compound Name:	JNJ-1930942	
Cat. No.:	B608207	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of **JNJ-1930942**, a positive allosteric modulator (PAM) of the α 7 nicotinic acetylcholine receptor (nAChR). The following information is designed to guide researchers in utilizing this compound for studies on α 7 nAChR function and modulation.

Overview of JNJ-1930942

JNJ-1930942 is a selective positive allosteric modulator of the $\alpha7$ nAChR.[1][2] As a PAM, it enhances the receptor's response to an agonist, such as acetylcholine or choline, rather than directly activating the receptor itself. This modulation is achieved by affecting the receptor's desensitization characteristics.[1][2] JNJ-1930942 has been shown to potentiate agonist-evoked intracellular calcium influx and enhance synaptic transmission in neuronal preparations. [1][2] It exhibits no cytotoxic effects in GH4C1 cells at concentrations up to 50 μ M.

Data Presentation: In Vitro Efficacy of JNJ-1930942

The following table summarizes the effective concentrations of **JNJ-1930942** in various in vitro assays.



Assay Type	Cell/Tissue Type	Agonist Used	JNJ- 1930942 Concentrati on Range	EC ₅₀	Endpoint Measured
Intracellular Calcium Flux	GH4C1 cells expressing human α7 nAChR	Choline	Not explicitly stated, but potentiation observed	Not explicitly stated	Increase in intracellular Ca ²⁺ levels
Electrophysio logy	GH4C1 cells expressing human α7 nAChR	Choline, Acetylcholine, PNU-282987	Not explicitly stated, but potentiation observed	Not explicitly stated	Increased peak and net charge response
Hippocampal Slice Electrophysio logy	Rat Hippocampal Slices (Dentate Gyrus)	Electrical Stimulation	300 nM - 20 μM	0.87 ± 0.11 μΜ	Increased amplitude of evoked synaptic potentials
Long-Term Potentiation (LTP) Facilitation	Rat Hippocampal Slices	Weak Theta Burst Stimulation (TBS)	1 μΜ	Not applicable	Facilitation of LTP induction

Experimental ProtocolsIntracellular Calcium Flux Assay

This protocol is designed to measure the potentiation of agonist-induced calcium influx by **JNJ-1930942** in a cell line expressing the $\alpha7$ nAChR.

Materials:

- GH4C1 cells stably expressing human α7 nAChR
- Cell culture medium (e.g., DMEM with 10% FBS)



- Hanks' Balanced Salt Solution (HBSS)
- Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127
- Probenecid (optional)
- α7 nAChR agonist (e.g., Choline chloride)
- JNJ-1930942
- 96-well black, clear-bottom microplates
- Fluorescence microplate reader with kinetic read capabilities and automated injection

Protocol:

- Cell Plating:
 - Seed GH4C1-hα7 nAChR cells into 96-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
 - Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours.
- Dye Loading:
 - Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2-5 μM Fluo-4 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in HBSS. The addition of an anion-transport inhibitor like probenecid (1-2.5 mM) can prevent dye leakage.
 - Aspirate the cell culture medium from the wells and add the loading buffer.
 - Incubate the plate in the dark at 37°C for 45-60 minutes.
- Compound Preparation and Incubation:
 - Prepare serial dilutions of JNJ-1930942 in HBSS to achieve the desired final concentrations.



- Prepare the α 7 nAChR agonist (e.g., choline) solution in HBSS at a concentration that elicits a submaximal response (e.g., EC₂₀).
- After the dye loading incubation, wash the cells gently with HBSS.
- Add the JNJ-1930942 dilutions to the respective wells and incubate for 15-30 minutes at room temperature or 37°C. Include vehicle control wells.
- Measurement of Calcium Flux:
 - Set up the fluorescence microplate reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).
 - Establish a stable baseline fluorescence reading for each well.
 - Using the instrument's injector, add the agonist solution to the wells.
 - Immediately begin kinetic reading of fluorescence intensity over time (e.g., every 1-2 seconds for 1-3 minutes) to capture the calcium response.
- Data Analysis:
 - The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F_0) to give $\Delta F/F_0$.
 - Determine the peak response for each concentration of JNJ-1930942.
 - Plot the peak response against the concentration of **JNJ-1930942** to generate a concentration-response curve and calculate the EC₅₀ value for potentiation.

Whole-Cell Electrophysiology in GH4C1 Cells

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the potentiation of $\alpha 7$ nAChR-mediated currents by **JNJ-1930942**.

Materials:



- GH4C1 cells stably expressing human α7 nAChR cultured on glass coverslips
- External solution (in mM): e.g., 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4
- Internal solution (in mM): e.g., 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 ATP, 0.2
 GTP, pH 7.2
- α7 nAChR agonist (e.g., Acetylcholine, Choline)
- JNJ-1930942
- Patch-clamp amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pipette fabrication

Protocol:

- Cell Preparation:
 - Place a coverslip with adherent GH4C1-hα7 nAChR cells in a recording chamber mounted on the stage of an inverted microscope.
 - Continuously perfuse the chamber with the external solution.
- Pipette Preparation and Seal Formation:
 - \circ Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the internal solution.
 - Approach a target cell with the patch pipette and apply slight positive pressure.
 - \circ Upon contacting the cell membrane, release the pressure to form a high-resistance (G Ω) seal.
 - Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
- Recording of α7 nAChR Currents:



- Clamp the cell at a holding potential of -60 mV.
- Use a rapid solution application system to apply the α7 nAChR agonist for a short duration (e.g., 1-2 seconds) to evoke an inward current.
- Establish a stable baseline response by applying the agonist at regular intervals.

Application of JNJ-1930942:

- Prepare different concentrations of JNJ-1930942 in the external solution containing the agonist.
- After establishing a stable baseline, perfuse the cell with the solution containing both the agonist and JNJ-1930942.
- Record the potentiated current response.
- To generate a concentration-response curve, apply increasing concentrations of JNJ-1930942.
- Perform a washout with the agonist-only solution between applications to assess the reversibility of the effect.

Data Analysis:

- Measure the peak amplitude and the total charge transfer (the integral of the current over time) of the evoked currents in the absence and presence of JNJ-1930942.
- Calculate the potentiation as the percentage increase in the peak current or charge transfer.
- Plot the potentiation against the concentration of JNJ-1930942 to determine the EC₅o value.

Hippocampal Slice Electrophysiology for Synaptic Potentiation



This protocol is for assessing the ability of **JNJ-1930942** to enhance synaptic transmission and facilitate long-term potentiation (LTP) in acute hippocampal slices.

Materials:

- Sprague-Dawley rats (P15-P25)
- Ice-cold cutting and slicing solution (aCSF) with high Mg²⁺ and low Ca²⁺
- Standard artificial cerebrospinal fluid (aCSF) for recording (in mM): e.g., 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose, saturated with 95% O₂/5% CO₂
- JNJ-1930942
- Vibrating microtome
- Recording chamber for brain slices
- Stimulating and recording electrodes
- Electrophysiology rig with amplifier and data acquisition system

Protocol:

- Hippocampal Slice Preparation:
 - Anesthetize the rat and rapidly dissect the brain, placing it in ice-cold cutting solution.
 - Prepare 300-400 μm thick transverse hippocampal slices using a vibrating microtome.
 - Transfer the slices to a holding chamber with standard aCSF, bubbled with 95% O₂/5%
 CO₂, and allow them to recover for at least 1 hour at room temperature.
- Recording Field Excitatory Postsynaptic Potentials (fEPSPs):
 - Transfer a single slice to the recording chamber and perfuse with standard aCSF at a constant flow rate.



- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
- Deliver baseline electrical stimuli (e.g., 0.05 Hz) to evoke fEPSPs.
- Application of JNJ-1930942 and Concentration-Response:
 - After establishing a stable baseline fEPSP recording for at least 20 minutes, begin perfusion with aCSF containing JNJ-1930942.
 - Apply increasing concentrations of JNJ-1930942 (e.g., 300 nM to 20 μM) to the slice.
 - Record the fEPSP slope or amplitude for each concentration.

LTP Induction:

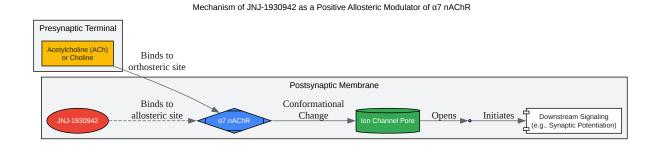
- \circ To assess the effect on LTP facilitation, after establishing a baseline, perfuse the slice with 1 μ M **JNJ-1930942**.
- After a stable potentiation of the baseline response is observed, apply a weak theta-burst stimulation (TBS) protocol that does not typically induce LTP on its own.
- Continue recording fEPSPs for at least 60 minutes post-TBS to measure the degree of LTP.

Data Analysis:

- For the concentration-response experiment, normalize the fEPSP slope or amplitude to the baseline and plot against the **JNJ-1930942** concentration to determine the EC₅₀.
- For the LTP experiment, measure the fEPSP slope and express it as a percentage of the pre-TBS baseline. Compare the magnitude of potentiation in the presence and absence of JNJ-1930942.

Visualizations Signaling Pathway of JNJ-1930942 Action





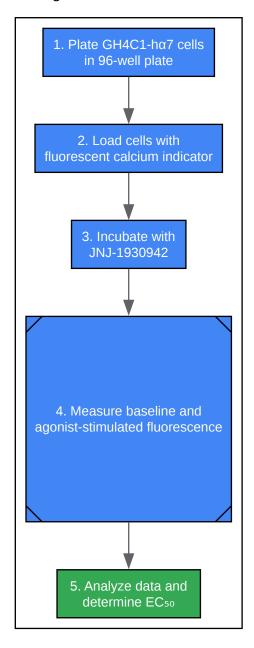
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Caption: **JNJ-1930942** binds to an allosteric site on the $\alpha7$ nAChR, enhancing the receptor's response to agonist binding and leading to increased calcium influx and downstream signaling.

Experimental Workflow for Intracellular Calcium Flux Assay



Workflow for Measuring JNJ-1930942 Potentiation of Calcium Flux





JNJ-1930942 Facilitation of Long-Term Potentiation (LTP) Baseline Synaptic Transmission Application of 1 µM JNJ-1930942 Applied before Results in Weak Theta Burst Stimulation (TBS) Results in Facilitated Long-Term Potentiation (LTP)

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- 2. Characterization of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5thiazolemethanol (JNJ-1930942), a novel positive allosteric modulator of the {alpha}7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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